molecular formula C10H14O2 B1368153 1-(3-Methoxyphenyl)propan-1-ol CAS No. 52956-27-1

1-(3-Methoxyphenyl)propan-1-ol

Cat. No. B1368153
CAS RN: 52956-27-1
M. Wt: 166.22 g/mol
InChI Key: OTBXPRJLIYBQHF-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.217 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 1-(3-Methoxyphenyl)propan-1-ol involves several steps. In one method, ethylmagnesium bromide reacts with m-Anisaldehyde to yield the product . Other methods involve the use of Diethylzinc or Bromoethane .


Molecular Structure Analysis

The molecular structure of 1-(3-Methoxyphenyl)propan-1-ol consists of a propyl (three-carbon) chain attached to a methoxyphenyl group . The exact structure can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

1-(3-Methoxyphenyl)propan-1-ol, like other alcohols, can undergo a variety of chemical reactions. For example, it can be converted to alkyl halides .


Physical And Chemical Properties Analysis

1-(3-Methoxyphenyl)propan-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 265.3±23.0 °C at 760 mmHg, and a flash point of 109.2±16.9 °C .

Scientific Research Applications

Antimicrobial and Antiradical Activity

1-(3-Methoxyphenyl)propan-1-ol exhibits notable applications in the domain of antimicrobial and antiradical activities. A study by Čižmáriková et al. (2020) demonstrated that compounds similar to 1-(3-Methoxyphenyl)propan-1-ol, when synthesized, showed antimicrobial activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, these compounds exhibited antioxidant activity, determined using DPPH and ABTS.+ methods, although these activities were found to be lower compared to certain types of beta blockers (Čižmáriková et al., 2020).

Anticancer Activity

The compound also finds relevance in cancer research. Rayanil et al. (2011) isolated a phenolic compound, 1-(3-hydroxy-4-methoxyphenyl)-3-(2,4-dihydroxy-5-methoxyphenyl) propan-1-ol, from the wood of Millettia leucantha, showing strong cytotoxicity against the BCA-1 tumor cell lines. This suggests potential applications in developing anticancer therapies (Rayanil et al., 2011).

Enzymatic Resolution and Asymmetric Synthesis

In the field of asymmetric synthesis, the enzymatic resolution of derivatives of 1-(3-Methoxyphenyl)propan-1-ol has been studied. For instance, Torre et al. (2006) investigated the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes, identifying Candida antarctica lipase A as a suitable biocatalyst. This study highlights the potential of 1-(3-Methoxyphenyl)propan-1-ol derivatives in producing valuable intermediates for pharmaceutical compounds like (S)-dapoxetine (Torre et al., 2006).

Structural Analysis and Drug Design

The compound also plays a role in structural analysis and drug design. Xu et al. (2016) conducted a study on an arylpiperazine derivative of 1-(3-Methoxyphenyl)propan-1-ol, focusing on its binding mechanism with α1A-adrenoceptor. This research provides valuable insights for the design of highly selective antagonists in drug development (Xu et al., 2016).

Lignin Pyrolysis

In the context of lignin pyrolysis, 1-(3-Methoxyphenyl)propan-1-ol-related compounds have been studied for their reactivity. Watanabe et al. (2015) investigated the pyrolytic reactivities of deuterated lignin model dimers, providing insights into the radical chain reactions involved in lignin pyrolysis, which is critical for understanding biomass conversion processes (Watanabe et al., 2015).

properties

IUPAC Name

1-(3-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXPRJLIYBQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415680
Record name 1-(3-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)propan-1-ol

CAS RN

52956-27-1
Record name 1-(3-methoxyphenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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